molecular formula C23H16F3N3O3S B2864298 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 833439-68-2

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2864298
M. Wt: 471.45
InChI Key: MQCXTWNSUAWRMY-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to possess a wide range of biological activities, including anticancer, anti-convulsant, and antimicrobial effects . The compound you’re asking about seems to be a derivative of quinazolinone, with additional phenyl and acetamide groups.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with other reagents . For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .


Molecular Structure Analysis

The quinazoline ring in these compounds often forms a dihedral angle with the phenyl ring . In the crystal structure, hydrogen-bonding interactions can result in the formation of columns running in a certain direction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, in an alkaline environment, the final product of a reaction involving a similar compound was found to be different from what was initially expected .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Several synthesized quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested, revealing significant analgesic and anti-inflammatory properties with moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). This suggests the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs with reduced gastrointestinal side effects.

Antimicrobial Activities

Quinazolinone derivatives have also shown promising antimicrobial properties. A study on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities found that certain derivatives displayed good activity against bacterial strains, comparing favorably with standard drugs (Patel & Shaikh, 2011). This indicates the potential for quinazolinone compounds in antibiotic development.

Anticonvulsant Activity

Research into the anticonvulsant activity of quinazolinone derivatives highlighted the synthesis of new compounds that showed promise in expanding the arsenal of biologically active substances for anticonvulsive action. Specifically, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide demonstrated significant potential in this area, suggesting a pathway for the development of new anticonvulsant medications (El Kayal et al., 2019).

Antitumor Activity

Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activities, revealing some compounds with broad-spectrum antitumor activities. These findings suggest the utility of quinazolinone derivatives in cancer treatment, highlighting their potential inhibitory activity against specific cancer cell lines and suggesting mechanisms of action through molecular docking studies (Al-Suwaidan et al., 2016).

Structural and Physicochemical Properties

Studies on the structural aspects of quinazolinone derivatives, including vibrational spectroscopy and molecular docking, offer insights into their physicochemical properties and potential interactions with biological targets. These investigations provide a foundation for understanding the modes of action of quinazolinone compounds and their potential as therapeutic agents (El-Azab et al., 2016).

properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXTWNSUAWRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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